Superior μ-Opioid Receptor Selectivity vs. CTOP and Naloxone
CTAP demonstrates exceptional selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR), quantified by a >1200-fold difference in IC₅₀ values. This is a critical advantage over the classical antagonist naloxone, which exhibits minimal selectivity between MOR and DOR, and over the related peptide CTOP, which has a lower reported selectivity ratio of ~2000-4000-fold in some studies but is confounded by significant off-target agonist activity . The data clearly position CTAP as the more reliable tool for isolating MOR-mediated signaling [1].
| Evidence Dimension | Receptor Selectivity (MOR vs. DOR) |
|---|---|
| Target Compound Data | IC₅₀ (MOR) = 3.5 nM; IC₅₀ (DOR) = 4500 nM; Selectivity Ratio > 1200 |
| Comparator Or Baseline | Naloxone: Non-selective (Ki ratios ~1-10). CTOP: Variable selectivity (IC₅₀ ratio ~2000-4000) but with potent non-opioid agonist activity. |
| Quantified Difference | >1200-fold greater affinity for MOR over DOR. |
| Conditions | Radioligand binding assays in transfected cell lines or brain membrane preparations. |
Why This Matters
Procurement of CTAP is essential for experiments requiring unequivocal attribution of effects to MOR without confounding DOR or non-opioid receptor interactions.
- [1] Bartlett MJ, et al. Highly-selective µ-opioid receptor antagonism does not block L-DOPA-induced dyskinesia in a rodent model. BMC Res Notes. 2020;13(1):149. View Source
